An In-depth Technical Guide to 1,5-Dimethylindoline-2,3-dione (1,5-Dimethylisatin)
An In-depth Technical Guide to 1,5-Dimethylindoline-2,3-dione (1,5-Dimethylisatin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethylindoline-2,3-dione, also known as 1,5-dimethylisatin, is a heterocyclic organic compound belonging to the isatin family. Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry.[1][2] The isatin core is amenable to chemical modification at various positions, allowing for the synthesis of a diverse library of compounds with potentially enhanced potency and selectivity against various biological targets. This guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of 1,5-Dimethylindoline-2,3-dione, drawing from data on closely related analogues where specific information is limited.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 1,5-Dimethylindoline-2,3-dione | |
| Synonym | 1,5-Dimethylisatin | |
| CAS Number | 66440-60-6 | [3] |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.18 g/mol | [3] |
Synthesis of 1,5-Dimethylindoline-2,3-dione
The synthesis of 1,5-Dimethylindoline-2,3-dione can be achieved through a multi-step process involving the formation of the isatin core followed by N-alkylation. The Sandmeyer isatin synthesis is a classical and adaptable method for creating the substituted isatin ring system.[4][5][6][7]
General Synthesis Workflow
The overall synthetic strategy involves two main stages:
-
Sandmeyer Synthesis of 5-Methylisatin: This involves the reaction of 4-methylaniline (p-toluidine) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.
-
N-Methylation of 5-Methylisatin: The resulting 5-methylisatin is then methylated at the nitrogen atom to yield the final product, 1,5-dimethylindoline-2,3-dione.
General workflow for the synthesis of 1,5-Dimethylindoline-2,3-dione.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 5-Methylisatin (via adapted Sandmeyer Synthesis)
This protocol is adapted from the general Sandmeyer isatin synthesis.[4][7]
-
Formation of Isonitroso-4'-methylacetanilide:
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and sodium sulfate in water.
-
Separately, prepare a solution of 4-methylaniline (1.0 eq) in water and hydrochloric acid.
-
Add the 4-methylaniline solution to the chloral hydrate solution.
-
Finally, add a solution of hydroxylamine hydrochloride (1.5 eq) in water.
-
Heat the mixture to boiling for a few minutes.
-
Cool the reaction mixture to allow the isonitroso-4'-methylacetanilide intermediate to crystallize.
-
Collect the solid by filtration and air-dry.
-
-
Cyclization to 5-Methylisatin:
-
Carefully add the dried isonitroso-4'-methylacetanilide in portions to pre-warmed concentrated sulfuric acid (e.g., at 60-70°C), maintaining the temperature.
-
After the addition is complete, heat the mixture briefly (e.g., to 80°C) to ensure complete reaction.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated 5-methylisatin is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Protocol 3.2.2: Synthesis of 1,5-Dimethylindoline-2,3-dione (N-Methylation)
This protocol is based on general methods for the N-alkylation of isatins.[3]
-
In a round-bottom flask, suspend 5-methylisatin (1.0 eq) and a base such as anhydrous potassium carbonate (2.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add methyl iodide (1.1-1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude 1,5-dimethylindoline-2,3-dione can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Biological Activities and Quantitative Data
While specific biological activity data for 1,5-Dimethylindoline-2,3-dione is scarce in the literature, the broader class of isatin derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[8][9][10][11][12]
Cytotoxicity and Anticancer Activity
Isatin derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[8][9][13] A study on dimethylisatin derivatives reported that the precursor "dimethyl isatin" was "almost inactive" in a brine shrimp lethality bioassay, suggesting low general cytotoxicity for the core structure in that model system.[1] However, derivatization often leads to a significant increase in activity.
The following table summarizes the cytotoxic activity of some related isatin derivatives to provide a comparative context.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Dihydroartemisinin-5-methylisatin hybrid (7a) | MCF-7 (Breast Cancer) | 18.9 | [14] |
| Dihydroartemisinin-5-methylisatin hybrid (7a) | MCF-7/ADR (Resistant Breast Cancer) | >100 | [14] |
| Isatin | HL60 (Promyelocytic Leukemia) | 2.94 µg/mL | [13] |
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various cancer cell lines | 4-13 | [9] |
| 1,5-disubstituted isatin derivative (7l) | Mantle cell lymphoma cell lines | 0.4-1.3 | [15] |
Antiviral Activity
Isatin derivatives have been investigated for their antiviral properties against a range of viruses.[10][11]
| Compound/Derivative | Virus | EC₅₀ | Cell Line | Reference |
| 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (SPIII-5H) | HCV | 17 µg/mL | Huh 5-2 | [10] |
| Bromo derivative (SPIII-Br) | HCV | 19 µg/mL | Huh 5-2 | [10] |
| Norfloxacin-isatin Mannich base (1a) | HIV-1 | 11.3 µg/mL | [11] | |
| Isatin β-thiosemicarbazone derivative (10c) | HIV-1 | 2.62-3.40 | CEM | [11] |
Antimicrobial Activity
The isatin scaffold is also a known pharmacophore for antimicrobial agents.[1][16][17][18]
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| Imidazo[1,5-a]quinoxaline derivatives (3d, 3e, 3m, 3n) | Bacteria | Not specified, but effective | [17] |
| D-3263 (a TRPM8 agonist, not an isatin) | Staphylococcus aureus | ≤ 50 µM | [16] |
| Trigonella foenumgraecum methanol extract | E. coli & S. aureus | 500 | [18] |
| Psathyrellins A–C (1-3) | E. coli, S. aureus, S. enterica, P. aeruginosa | 16-128 | [19] |
Note: The data in the tables for antiviral and antimicrobial activities are for isatin derivatives and other compounds to provide a general context of the potential for this class of molecules, as specific data for 1,5-Dimethylindoline-2,3-dione was not found.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for 1,5-Dimethylindoline-2,3-dione has not been elucidated. However, based on studies of related isatin derivatives, several potential mechanisms and signaling pathway involvements can be hypothesized.
Potential Anticancer Mechanisms
The anticancer effects of isatin derivatives are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][15][20]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 10. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anti-Breast Cancer Activity of Dihydroartemisinin-5-methylisatin Hybrids Tethered via Different Carbon Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
